2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-327, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl-benzotriazole class. Its primary function is to protect polymers and organic substrates from degradation caused by UV radiation in the 300-400 nm range. The molecule's specific architecture, featuring a 5-chloro substituent on the benzotriazole ring and two tertiary-butyl groups on the phenol ring, provides a distinct combination of thermal stability, photostability, and polymer compatibility essential for demanding applications. This compound is particularly noted for its low volatility and good solubility in various polymers, making it suitable for incorporation into plastics, coatings, and adhesives requiring long-term durability.
Substituting this compound with a non-chlorinated analog, such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320), or with other UV absorbers is often unsuccessful in high-performance systems. The 5-chloro substituent is not a trivial modification; it fundamentally enhances the molecule's intrinsic photostability beyond that of many common benzotriazoles. This improved photopermanence is critical for extending the service life of materials under intense or prolonged UV exposure. Furthermore, its combination of low volatility and high melting point (150-153 °C) ensures it remains within the polymer matrix during high-temperature processing and does not leach or sublime over time, a common failure point for less thermally robust additives. Attempting substitution can therefore compromise long-term weathering resistance and product integrity, particularly in engineering plastics and durable coatings.
Research demonstrates that substituting the benzotriazole ring with an electron-withdrawing group (EWG) like chlorine at the 5-position significantly improves the photostability of the UV absorber. This effect was observed across various environments, including coatings and thermoplastics. This enhanced photopermanence contradicts earlier theories that relied solely on intramolecular hydrogen bond strength and highlights a key electronic advantage of the 5-chloro substitution for preventing photodegradation over long service periods.
| Evidence Dimension | Photostability Mechanism |
| Target Compound Data | Presence of a 5-chloro group (an electron-withdrawing group) dramatically improves photostability. |
| Comparator Or Baseline | Non-chlorinated benzotriazole analogs without a 5-EWG. |
| Quantified Difference | Qualitatively described as a 'dramatic improvement' in photostability and 'favorable' performance compared to even other classes like triazine UV absorbers. |
| Conditions | Evaluated in melamine coatings, thermoplastic films, and solvents. |
For applications requiring maximum longevity and color stability under severe UV exposure, the enhanced intrinsic photostability of this compound provides a longer service life than non-chlorinated analogs.
This compound exhibits high thermal stability, characterized by a high melting point and low volatility. Its melting point is consistently reported in the range of 150-153 °C. This property is critical for its use in engineering plastics such as polycarbonates, polyesters, and polyamides, which require processing temperatures where less stable additives would decompose or volatilize, leading to defects and reduced performance.
| Evidence Dimension | Melting Point |
| Target Compound Data | 150-153 °C |
| Comparator Or Baseline | General-purpose UV absorbers with lower melting points or higher volatility. |
| Quantified Difference | The high melting point indicates low volatility and suitability for processing temperatures exceeding 200-300°C. |
| Conditions | Standard analytical measurement. |
This ensures the additive remains stable and effective through demanding manufacturing processes, preventing degradation, discoloration, and loss of the stabilizer in the final product.
The two bulky tert-butyl groups on the phenyl ring ensure good compatibility and solubility in a range of polymers, especially polyolefins like polyethylene (PE) and polypropylene (PP), as well as PVC and polystyrene. This structural feature, combined with its low volatility, minimizes the risk of the stabilizer migrating to the surface ('blooming') or leaching from the material over time. This physical permanence is essential for maintaining UV protection throughout the product's entire functional lifespan.
| Evidence Dimension | Polymer Suitability |
| Target Compound Data | Stated as having good compatibility with polyolefins (PE, PP), PVC, PS, PMMA, and polyurethanes. |
| Comparator Or Baseline | Additives with lower molecular weight or less bulky substituents, which are more prone to migration. |
| Quantified Difference | Not quantitatively specified in sources, but described as having 'good compatibility' and 'low volatility'. |
| Conditions | General use in polymer formulations. |
Guarantees that the UV protection remains integrated within the polymer matrix, preventing loss of performance and surface defects, which is critical for automotive parts, fibers, and films.
Due to its high thermal stability and low volatility, this compound is a logical choice for engineering plastics like polycarbonate (PC), polyethylene terephthalate (PET), and polyamides that require high processing temperatures where other UV absorbers would degrade.
The superior photostability conferred by the 5-chloro substituent makes this compound highly effective for applications demanding multi-year color and gloss retention under direct sunlight, such as automotive clear coats and durable exterior architectural finishes.
Its excellent compatibility and low volatility ensure it remains in polyolefin (PE, PP) and PVC articles for the long term. This makes it ideal for automotive interior/exterior parts, agricultural films, and outdoor furniture where additive leaching would lead to premature product failure.
Health Hazard